molecular formula C11H14 B095267 3-Methyl-3-phenyl-1-butene CAS No. 18321-36-3

3-Methyl-3-phenyl-1-butene

Cat. No. B095267
CAS RN: 18321-36-3
M. Wt: 146.23 g/mol
InChI Key: DKOQCZJPMFXMKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-3-phenyl-1-butene, also known as MMB, is a synthetic compound that belongs to the family of cannabinoids. MMB is a potent agonist of the CB1 receptor, which is found in the central nervous system. It is a relatively new compound, and its synthesis method, mechanism of action, and physiological effects are still being studied.

Mechanism Of Action

3-Methyl-3-phenyl-1-butene binds to the CB1 receptor in the central nervous system, which leads to the activation of intracellular signaling pathways. The activation of the CB1 receptor leads to the inhibition of neurotransmitter release, which results in the modulation of synaptic plasticity and behavior. 3-Methyl-3-phenyl-1-butene has been shown to have a higher binding affinity to the CB1 receptor than THC, which makes it a useful tool for studying the CB1 receptor.

Biochemical And Physiological Effects

3-Methyl-3-phenyl-1-butene has been shown to have a range of biochemical and physiological effects. 3-Methyl-3-phenyl-1-butene has been shown to modulate neurotransmitter release, which can affect behavior. 3-Methyl-3-phenyl-1-butene has also been shown to have analgesic effects, which may be useful in the treatment of pain. 3-Methyl-3-phenyl-1-butene has been shown to have anxiolytic effects, which may be useful in the treatment of anxiety disorders. 3-Methyl-3-phenyl-1-butene has also been shown to have addictive properties, which may limit its clinical use.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Methyl-3-phenyl-1-butene in lab experiments are its high binding affinity to the CB1 receptor, its potency, and its selectivity. 3-Methyl-3-phenyl-1-butene can be used to study the CB1 receptor and its role in the central nervous system. The limitations of using 3-Methyl-3-phenyl-1-butene in lab experiments are its addictive properties and the lack of clinical data on its safety and efficacy.

Future Directions

There are several future directions for research on 3-Methyl-3-phenyl-1-butene. One direction is to study the pharmacokinetics and pharmacodynamics of 3-Methyl-3-phenyl-1-butene in animals and humans. Another direction is to study the therapeutic potential of 3-Methyl-3-phenyl-1-butene in the treatment of pain, anxiety, and addiction. Another direction is to study the structure-activity relationship of 3-Methyl-3-phenyl-1-butene and its analogs to develop more potent and selective CB1 receptor agonists. Overall, 3-Methyl-3-phenyl-1-butene is a promising compound for studying the CB1 receptor and its role in the central nervous system.

Synthesis Methods

The synthesis method of 3-Methyl-3-phenyl-1-butene involves the reaction between 3-phenyl-1-bromopropane and isobutyraldehyde. The reaction is catalyzed by palladium on carbon, and the product is purified through column chromatography. The yield of 3-Methyl-3-phenyl-1-butene is around 40%, and the purity is over 95%. The synthesis method is relatively simple and can be easily scaled up for industrial production.

Scientific Research Applications

3-Methyl-3-phenyl-1-butene has been used in scientific research to study the CB1 receptor and its role in the central nervous system. 3-Methyl-3-phenyl-1-butene is a potent agonist of the CB1 receptor, and its binding affinity is higher than that of THC, the main psychoactive compound in marijuana. 3-Methyl-3-phenyl-1-butene has been used to study the effects of CB1 receptor activation on neurotransmitter release, synaptic plasticity, and behavior. 3-Methyl-3-phenyl-1-butene has also been used to study the role of the CB1 receptor in pain, anxiety, and addiction.

properties

CAS RN

18321-36-3

Product Name

3-Methyl-3-phenyl-1-butene

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

2-methylbut-3-en-2-ylbenzene

InChI

InChI=1S/C11H14/c1-4-11(2,3)10-8-6-5-7-9-10/h4-9H,1H2,2-3H3

InChI Key

DKOQCZJPMFXMKH-UHFFFAOYSA-N

SMILES

CC(C)(C=C)C1=CC=CC=C1

Canonical SMILES

CC(C)(C=C)C1=CC=CC=C1

Origin of Product

United States

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